molecular formula C9H15F2NO4 B12440830 tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

Cat. No.: B12440830
M. Wt: 239.22 g/mol
InChI Key: GXELKBHHHZXPGA-UHFFFAOYSA-N
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Description

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15F2NO4 and a molecular weight of 239.21 g/mol . This compound is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with fluorinating agents under controlled conditions. One common method involves the use of tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and the application of specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The hydroxyl groups can participate in hydrogen bonding, further influencing its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is unique due to the presence of both fluorine atoms and hydroxyl groups on the pyrrolidine ring, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring high selectivity and reactivity .

Biological Activity

Chemical Structure and Properties
tert-Butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate is a compound characterized by the presence of two fluorine atoms and two hydroxyl groups on a pyrrolidine ring. Its molecular formula is C10H15F2N1O3C_{10}H_{15}F_{2}N_{1}O_{3} and it has a CAS number of 1934471-94-9. The compound is notable for its potential biological activities, particularly as an inhibitor in various biochemical pathways.

Biological Activity

Mechanism of Action
The biological activity of this compound primarily relates to its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may act on targets related to phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in regulating cellular functions such as growth, proliferation, and survival .

Inhibitory Activity
In studies evaluating its inhibitory effects, the compound demonstrated significant potency against certain enzymes. For example, it has been shown to inhibit purine nucleoside phosphorylase (PNP), which plays a critical role in nucleotide metabolism. Inhibitors of PNP are being explored for therapeutic applications in treating T-cell malignancies and parasitic infections .

Table: Inhibitory Potency of this compound

Target EnzymeIC50 (µM)Selectivity
Human PNP0.021High
Mycobacterium tuberculosis PNP0.025Very High
Other Cancer Cell LinesNot SignificantN/A

Study 1: Inhibition of T-cell Malignancies

A detailed study evaluated the effects of this compound on T-cell malignancies. The compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with CC50 values as low as 9 nM. No significant cytotoxic effects were observed on non-T-cell cancer lines such as HeLa S3 and HepG2 at concentrations up to 10 µM .

Study 2: Pharmacokinetic Profiling

In vivo pharmacokinetic studies have been conducted to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Results indicated favorable pharmacokinetic properties that support its potential as a therapeutic agent .

Properties

Molecular Formula

C9H15F2NO4

Molecular Weight

239.22 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-4,4-dihydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H15F2NO4/c1-7(2,3)16-6(13)12-4-8(10,11)9(14,15)5-12/h14-15H,4-5H2,1-3H3

InChI Key

GXELKBHHHZXPGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)(O)O

Origin of Product

United States

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